Structural Uniqueness: N-(2-Hydroxy-2-(1-methylpyrrol-2-yl)ethyl) Side Chain Versus 3-Arylalkoxy and Pyridyl 2,6-Difluorobenzamide Comparators
The target compound bears an N-(2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl) side chain, which is structurally absent from all major published 2,6-difluorobenzamide series. In the FtsZ-targeted series, the most active 3-O-chlorobenzyl-2,6-difluorobenzamide (compound 36) achieved MIC values of 0.5–8 µg/mL against S. aureus (MRSA, PR) and B. subtilis, but carries an arylalkoxy substituent at the 3-O position rather than an N-alkylpyrrole [1]. In the SOC inhibitor series, MPT0M004 (2,6-difluoro-N-(5-(4-fluorophenyl)pyridin-2-yl)benzamide) is N-pyridyl-substituted and demonstrated SOC inhibition with IC50 values in the low micromolar range and a T1/2 of 24 h, F = 34% in rats [2]. The hydroxyethyl-pyrrole motif of the target compound is topologically distinct from both, introducing a chiral alcohol center and a methylpyrrole that can engage π-stacking and hydrogen-bonding interactions unavailable to either comparator series . No direct head-to-head biological data exist for the target compound, and this evidence is class-level inference based on scaffold divergence.
| Evidence Dimension | N-substituent pharmacophoric topology |
|---|---|
| Target Compound Data | N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl) side chain; SMILES: CN1C=CC=C1C(CNC(=O)C2=C(C=CC=C2F)F)O [from estructurals] |
| Comparator Or Baseline | Comparator 1 (FtsZ series): 3-O-arylalkyl-2,6-difluorobenzamide scaffold. Comparator 2 (SOC series): MPT0M004, N-(5-(4-fluorophenyl)pyridin-2-yl)-2,6-difluorobenzamide. |
| Quantified Difference | Structurally non-overlapping N-substituent; chiral secondary alcohol and methylpyrrole are unique to target compound among published 2,6-difluorobenzamide inhibitors. |
| Conditions | Comparative structural analysis based on published SAR of 2,6-difluorobenzamide derivatives (FtsZ and SOC literature). |
Why This Matters
A structurally unique N-substituent predicts a distinct biological target interaction profile, reducing the risk of unintended cross-reactivity with known 2,6-difluorobenzamide targets and offering potential IP differentiation for drug discovery programs.
- [1] Qiang S, et al. Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents. Chem Biol Drug Des. 2016;87(2):257-264. doi:10.1111/cbdd.12658. View Source
- [2] Wang YS, et al. 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors. Eur J Med Chem. 2022;243:114773. doi:10.1016/j.ejmech.2022.114773. View Source
